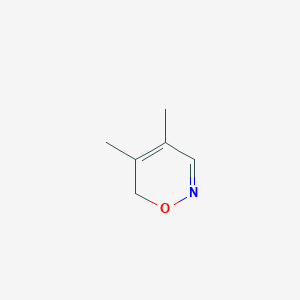
4,5-Dimethyl-6H-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-6H-1,2-oxazine is a heterocyclic organic compound that features a six-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90 °C) to form oxazolines, which can then be oxidized to oxazines using reagents like manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. For example, the use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazines in a controlled manner .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-6H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazines using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazines to their corresponding amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various substituted oxazines, amines, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-6H-1,2-oxazine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-6H-1,2-oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,6-Dihydro-2H-1,2-oxazine: Another member of the oxazine family with similar structural features but different reactivity and applications.
1,4-Oxazine: A related compound with a different arrangement of heteroatoms and double bonds.
Isoxazoles: Compounds with a similar ring structure but differing in the position of the nitrogen and oxygen atoms.
Uniqueness: 4,5-Dimethyl-6H-1,2-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Biologische Aktivität
4,5-Dimethyl-6H-1,2-oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C6H11NO, with a molecular weight of approximately 113.16 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves reactions such as:
- Nucleophilic addition to α,β-unsaturated nitrones.
- Formation of an aziridine N-oxide intermediate followed by rearrangement to yield the oxazine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. This mechanism involved:
- Inducing apoptosis through increased DNA fragmentation.
- Inhibition of NF-κB activity leading to reduced cell survival rates .
Table 1: Summary of Biological Activities
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection. For instance, some derivatives have been noted for their ability to penetrate the blood-brain barrier and inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The most active compounds in this category exhibited IC50 values as low as 1.88 μM for AChE inhibition .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
In a study focusing on oxazine derivatives, compounds were synthesized and tested for AChE inhibition. The lead compound displayed significant inhibitory activity (IC50 = 2.5 μM), suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: NF-κB Pathway Modulation
Another investigation revealed that certain oxazine derivatives could effectively modulate the NF-κB pathway in cancer cells. The treatment led to increased apoptosis rates and reduced proliferation in HCC cell lines .
Eigenschaften
CAS-Nummer |
7388-92-3 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
4,5-dimethyl-6H-oxazine |
InChI |
InChI=1S/C6H9NO/c1-5-3-7-8-4-6(5)2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
HURDEKPZCGSSND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NOC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















